Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1206908-27-1
VCID: VC8217571
InChI: InChI=1S/C15H16BrNO3S/c1-3-19-12-8-6-5-7-10(12)9-11-13(14(18)20-4-2)21-15(16)17-11/h5-8H,3-4,9H2,1-2H3
SMILES: CCOC1=CC=CC=C1CC2=C(SC(=N2)Br)C(=O)OCC
Molecular Formula: C15H16BrNO3S
Molecular Weight: 370.3 g/mol

Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate

CAS No.: 1206908-27-1

Cat. No.: VC8217571

Molecular Formula: C15H16BrNO3S

Molecular Weight: 370.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate - 1206908-27-1

Specification

CAS No. 1206908-27-1
Molecular Formula C15H16BrNO3S
Molecular Weight 370.3 g/mol
IUPAC Name ethyl 2-bromo-4-[(2-ethoxyphenyl)methyl]-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C15H16BrNO3S/c1-3-19-12-8-6-5-7-10(12)9-11-13(14(18)20-4-2)21-15(16)17-11/h5-8H,3-4,9H2,1-2H3
Standard InChI Key WGFLWDWCPHXSOY-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1CC2=C(SC(=N2)Br)C(=O)OCC
Canonical SMILES CCOC1=CC=CC=C1CC2=C(SC(=N2)Br)C(=O)OCC

Introduction

Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate is a synthetic organic compound belonging to the thiazole family. Thiazole derivatives are widely studied due to their diverse biological and pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This specific compound is characterized by its brominated thiazole core and an ethoxybenzyl substituent, which contribute to its unique chemical and biological behavior.

Synthesis of the Compound

The synthesis of ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate typically involves:

  • Thiazole Ring Formation: The reaction of α-haloketones with thiourea or related sulfur-containing compounds forms the thiazole scaffold.

  • Bromination: Introduction of a bromine atom at the second position of the thiazole ring using brominating agents like bromine or N-bromosuccinimide (NBS).

  • Substitution with Ethoxybenzyl Group: Alkylation or substitution reactions introduce the ethoxybenzyl moiety.

  • Esterification: The carboxylic acid group is converted into an ester using ethanol under acidic conditions.

Table 2: Comparison with Related Thiazole Derivatives

Compound NameKey ActivityStructural Feature
Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate AntibacterialBromophenyl group
Ethyl 2-(3-bromophenyl)thiazole-4-carboxylate AntimicrobialBromophenyl group
Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole...Potential antimicrobial/anticancerEthoxybenzyl and bromine substituents

Analytical Characterization

To confirm its structure and purity, the compound can be characterized using:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H NMR) and Carbon (13^13C NMR) spectra provide insights into hydrogen and carbon environments.

    • Signals corresponding to aromatic protons from the benzene ring, aliphatic protons from the ethoxy group, and characteristic peaks for the thiazole ring are expected.

  • Mass Spectrometry (MS):

    • Provides molecular ion peaks confirming the molecular weight.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups such as C=O (ester), C-Br (bromine), and aromatic C-H bonds.

Limitations and Future Research

While ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate shows promise in medicinal chemistry, further research is needed to:

  • Investigate its specific biological activities through in vitro and in vivo studies.

  • Optimize its synthesis for higher yields and purity.

  • Explore its potential as a lead compound for drug development.

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